N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-25-16-8-5-4-7-15(16)21(26)20(14-10-11-17(28-2)19(13-14)29-3)22(25)24-23(27)18-9-6-12-30-18/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDPNPJTXUZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the compound’s structure, it may potentially interfere with pathways involving proteins that interact with similar structural motifs
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a quinoline moiety fused with a furan ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to this compound. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. Specifically, it has been shown to arrest cells in the G2/M phase, leading to increased cell death in various cancer cell lines such as HeLa and MCF-7 .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.34 μM to 0.86 μM, indicating potent antiproliferative effects .
Antiviral Activity
Research indicates that compounds with similar structural motifs may possess antiviral properties. For instance:
- APOBEC Inhibition : A related quinoline derivative displayed inhibitory activity against the APOBEC3 family of proteins, which are involved in antiviral defense mechanisms. The compound showed low micromolar potency against these proteins, suggesting potential applications in antiviral therapies .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 0.34 - 0.86 | HeLa, MCF-7 |
| APOBEC Inhibition | 2.8 - 10.8 | Recombinant proteins A3A/A3G |
Study 1: Anticancer Efficacy
In a recent study published in 2023, researchers synthesized various derivatives of quinoline compounds and evaluated their anticancer activities. Among these, this compound exhibited the most potent activity against HeLa cells with an IC50 value of 0.52 μM. The study also highlighted its ability to induce apoptosis through mitochondrial pathways .
Study 2: Antiviral Potential
Another investigation focused on the antiviral potential of related compounds against HIV and Hepatitis C viruses. The findings indicated that the quinoline derivatives could inhibit viral replication by targeting specific viral enzymes. The structural features that contribute to this activity were further analyzed using molecular docking studies .
Q & A
Basic: What synthetic strategies are recommended for achieving high yields of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Quinolinone Core Formation: Condensation of substituted anilines with β-keto esters under acidic conditions to form the 1-methyl-4-oxoquinoline scaffold.
- Functionalization: Introduction of the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
- Carboxamide Coupling: Reaction of the furan-2-carboxylic acid derivative with the amine group on the quinoline core using coupling agents like EDC/HOBt.
Optimization Tips: - Use high-throughput screening to identify optimal solvent systems (e.g., DMF or THF) and temperature ranges (80–120°C).
- Purify intermediates via column chromatography and final products via recrystallization (e.g., chloroform/methanol mixtures) .
Advanced: How can discrepancies in reported biological activities (e.g., inconsistent IC₅₀ values in anticancer assays) be systematically addressed?
Methodological Answer:
- Standardized Assay Conditions: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines (e.g., MCF-7 vs. HeLa).
- Structural Confirmation: Re-analyze compound purity via HPLC and NMR to rule out batch-to-batch variability.
- Computational Validation: Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify potential off-target interactions .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include the methoxy groups (δ 3.8–4.0 ppm), furan protons (δ 6.5–7.5 ppm), and quinolinone carbonyl (δ 165–170 ppm).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: What computational approaches are effective for predicting ADMET properties of this compound?
Methodological Answer:
- Molecular Dynamics Simulations: Use tools like GROMACS to assess membrane permeability (logP) and blood-brain barrier penetration.
- ADMET Prediction Software: SwissADME or ADMETLab to estimate solubility, cytochrome P450 interactions, and hERG channel inhibition.
- Docking Studies: AutoDock or Schrödinger Suite to map binding affinities to targets like topoisomerase II or tubulin .
Basic: How can researchers optimize reaction conditions to minimize by-products during furan-2-carboxamide coupling?
Methodological Answer:
- Coupling Agent Selection: Replace DCC with EDC/HOBt to reduce racemization.
- Solvent Optimization: Use anhydrous DMF or dichloromethane to enhance reagent solubility.
- Temperature Control: Maintain reactions at 0–4°C during activation steps to suppress side reactions .
Advanced: What strategies resolve contradictions in the compound’s reported enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm interaction modes.
- Mutagenesis Analysis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the furan and quinolinone moieties.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Stability Assays: Monitor degradation via HPLC every 6 months .
Advanced: How can crystallographic data (e.g., SHELX refinement) improve understanding of the compound’s bioactive conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve 3D structure using SHELXL for accurate bond angles and torsion analysis.
- Electron Density Maps: Identify key interactions (e.g., hydrogen bonds between the carboxamide and target proteins).
- Comparative Analysis: Overlay crystal structures with docked poses to validate computational models .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Synergy Studies: Combine with β-lactam antibiotics to evaluate potentiation effects .
Advanced: How can researchers investigate the compound’s potential off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-Wide Profiling: Use platforms like Eurofins KinaseProfiler to screen >400 kinases.
- CRISPR-Cas9 Knockout Models: Validate target specificity in cell lines lacking the putative kinase target.
- Proteomics Analysis: SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
